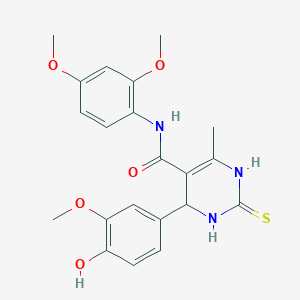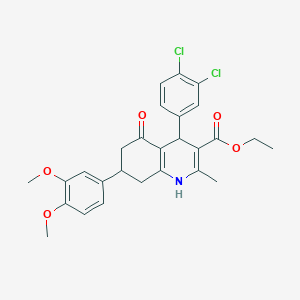![molecular formula C28H23N3O3S B15034038 (6Z)-5-imino-6-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034038.png)
(6Z)-5-imino-6-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z)-5-Imino-6-({3-Methoxy-4-[(3-Methylphenyl)methoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-({3-Methoxy-4-[(3-Methylphenyl)methoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, methoxylation, and imination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imino group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development. Its potential bioactivity is a subject of ongoing research.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which (6Z)-5-Imino-6-({3-Methoxy-4-[(3-Methylphenyl)methoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of detailed biochemical studies.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and share some structural similarities with the thiazolopyrimidine core.
Barium and Strontium Compounds: While not structurally similar, these compounds exhibit similar chemical behaviors in certain reactions.
Uniqueness
What sets (6Z)-5-Imino-6-({3-Methoxy-4-[(3-Methylphenyl)methoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its complex structure offers a wide range of chemical reactivity and biological activity, making it a compound of significant interest.
属性
分子式 |
C28H23N3O3S |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
(6Z)-5-imino-6-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H23N3O3S/c1-18-7-6-8-20(13-18)16-34-24-12-11-19(15-25(24)33-2)14-22-26(29)31-23(21-9-4-3-5-10-21)17-35-28(31)30-27(22)32/h3-15,17,29H,16H2,1-2H3/b22-14-,29-26? |
InChI 键 |
ZRGJNYITNYYVPJ-BOJMXSMESA-N |
手性 SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
规范 SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile](/img/structure/B15033958.png)

![6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15033966.png)
![Diethyl 7-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B15033967.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B15033971.png)
![dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,4-dicarboxylate](/img/structure/B15033972.png)
![2-[benzyl(methyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033980.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-tert-butylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15033987.png)
![N-{(E)-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B15033997.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-fluorobenzamide](/img/structure/B15033998.png)
![Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate](/img/structure/B15034000.png)
![4-tert-butyl-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B15034005.png)
![2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15034030.png)

